REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([O:9]B(OC(=O)C)OC(=O)C)(=[O:8])C.[C:19](O)(=O)[CH:20]=C>>[CH:5]12[O:1][CH:2]([CH:19]=[CH:20]1)[CH2:3][CH:4]2[C:6]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
141.7 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OB(OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at an inner temperature of −5° C. for 22 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged in a similar reactor as in Example 4
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether (60 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to not more than 5° C.
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure for 2 hr
|
Duration
|
2 h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C=C1)O2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([O:9]B(OC(=O)C)OC(=O)C)(=[O:8])C.[C:19](O)(=O)[CH:20]=C>>[CH:5]12[O:1][CH:2]([CH:19]=[CH:20]1)[CH2:3][CH:4]2[C:6]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
141.7 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OB(OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at an inner temperature of −5° C. for 22 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged in a similar reactor as in Example 4
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether (60 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to not more than 5° C.
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure for 2 hr
|
Duration
|
2 h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C=C1)O2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([O:9]B(OC(=O)C)OC(=O)C)(=[O:8])C.[C:19](O)(=O)[CH:20]=C>>[CH:5]12[O:1][CH:2]([CH:19]=[CH:20]1)[CH2:3][CH:4]2[C:6]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
141.7 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OB(OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at an inner temperature of −5° C. for 22 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged in a similar reactor as in Example 4
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether (60 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to not more than 5° C.
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure for 2 hr
|
Duration
|
2 h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C=C1)O2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |